
1,2,2-Tris(tert-butylperoxy)ethenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2-Tris(tert-butylperoxy)ethenylsilane is an organosilicon compound with the molecular formula C14H30O6Si and a molecular weight of 322.47 g/mol . This compound is characterized by the presence of three tert-butylperoxy groups attached to an ethenylsilane core. It is a colorless liquid with a density of 0.9576 g/cm³ and a boiling point of 78°C at 1 Torr . The compound is known for its use as a reagent in organic synthesis and as a polymerization initiator due to its peroxide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,2-Tris(tert-butylperoxy)ethenylsilane can be synthesized through the reaction of vinyltrichlorosilane with tert-butyl hydroperoxide in the presence of a base . The reaction typically involves the following steps:
Preparation of Vinyltrichlorosilane: Vinyltrichlorosilane is prepared by the reaction of trichlorosilane with acetylene.
Reaction with tert-Butyl Hydroperoxide: Vinyltrichlorosilane is then reacted with tert-butyl hydroperoxide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 0-5°C to prevent decomposition of the peroxide groups.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature and pressure to prevent any hazardous decomposition of the peroxide groups.
Chemical Reactions Analysis
Types of Reactions
1,2,2-Tris(tert-butylperoxy)ethenylsilane undergoes various types of chemical reactions, including:
Oxidation: The peroxide groups in the compound can undergo oxidation reactions, leading to the formation of tert-butyl alcohol and other oxidation products.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Substitution reactions can be carried out using halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Major products include tert-butyl alcohol and silane derivatives.
Reduction: Reduced silane compounds.
Substitution: Various organosilicon compounds depending on the substituent used.
Scientific Research Applications
1,2,2-Tris(tert-butylperoxy)ethenylsilane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organosilicon compounds.
Biology: Employed in the study of biological systems where peroxide groups are involved in oxidative stress and signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to release active oxygen species.
Industry: Used as a polymerization initiator in the production of polymers and as a coupling agent in the modification of surfaces and materials
Mechanism of Action
The mechanism of action of 1,2,2-Tris(tert-butylperoxy)ethenylsilane involves the decomposition of the peroxide groups to generate free radicals. These free radicals can initiate polymerization reactions or participate in oxidation-reduction processes. The molecular targets include unsaturated bonds in organic molecules and polymer chains. The pathways involved include radical chain reactions and oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Vinyltris(tert-butylperoxy)silane: Similar in structure but with different substituents on the silicon atom.
Tert-butylperoxy-2-ethylhexyl carbonate: Another peroxide compound used as a polymerization initiator.
Uniqueness
1,2,2-Tris(tert-butylperoxy)ethenylsilane is unique due to its combination of peroxide groups and an ethenylsilane core, which provides both oxidative and polymerization initiation properties. This dual functionality makes it a versatile compound in various applications, from organic synthesis to industrial polymer production .
Properties
Molecular Formula |
C14H30O6Si |
|---|---|
Molecular Weight |
322.47 g/mol |
IUPAC Name |
1,2,2-tris(tert-butylperoxy)ethenylsilane |
InChI |
InChI=1S/C14H30O6Si/c1-12(2,3)18-15-10(16-19-13(4,5)6)11(21)17-20-14(7,8)9/h1-9,21H3 |
InChI Key |
NGHUVDUUMVXKTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(=C(OOC(C)(C)C)[SiH3])OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



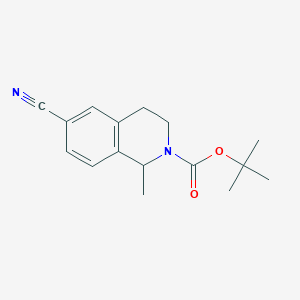

![5-Iodo-4-methoxy-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13930786.png)

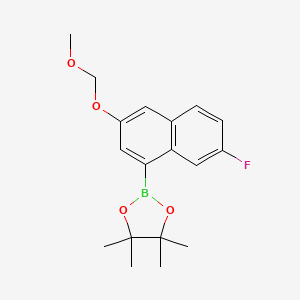
![Ethyl 6-cyclopropylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13930808.png)

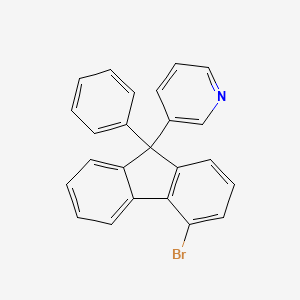
![Tert-butyl 3-({2-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxoethoxy}methyl)morpholine-4-carboxylate](/img/structure/B13930816.png)
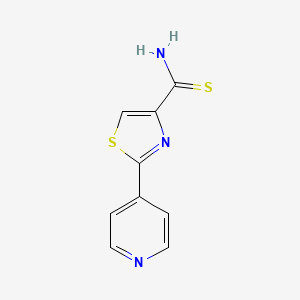
![n-[5-(1h-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-isonicotinamide](/img/structure/B13930831.png)
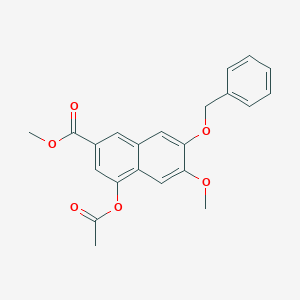
![5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B13930856.png)
